An In-Depth Technical Guide to 1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one: Synthesis, Properties, and Drug Development Potential
An In-Depth Technical Guide to 1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one: Synthesis, Properties, and Drug Development Potential
Executive Summary: This technical guide provides a comprehensive overview of 1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one, a heterocyclic compound with significant potential in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document leverages established chemical principles and data from structurally related compounds to present a scientifically grounded prospectus for its synthesis, characterization, and potential therapeutic applications. The proposed synthetic route is based on the robust and versatile Gewald reaction. Predicted physicochemical and spectroscopic properties are detailed to aid in its identification and characterization. Furthermore, the potential of this compound as a scaffold for drug discovery is explored, drawing parallels with the known biological activities of related indenothiophene and aminothiophene derivatives. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this novel chemical entity.
Introduction: The Indeno[1,2-c]thiophene Scaffold - A Privileged Structure in Medicinal Chemistry
The fusion of thiophene with other cyclic systems has yielded a plethora of heterocyclic compounds with diverse and potent biological activities.[1][2] The thiophene ring is often considered a bioisostere of a phenyl ring, offering unique electronic and steric properties that can modulate a molecule's pharmacological profile.[3] When fused to an indanone framework, the resulting indeno[1,2-c]thiophene core represents a rigid, polycyclic system that can present functional groups in a well-defined three-dimensional space, making it an attractive scaffold for targeting specific biological receptors and enzymes.
Derivatives of the isomeric indeno[2,1-b]thiophene and the related thieno[3,2-c]quinoline systems have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] The introduction of an amino group, as seen in 1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one, provides a key functional handle for further chemical modification and can also play a crucial role in forming hydrogen bonds with biological targets, thereby enhancing binding affinity and specificity. This guide focuses on elucidating the chemical nature and potential utility of this specific, yet underexplored, member of the indenothiophene family.
Proposed Synthesis of 1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one
A robust and highly convergent approach to the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[5][6] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoketone in the presence of elemental sulfur and a base.[7] We propose a synthetic strategy for 1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one based on a Gewald reaction between 1,3-indandione, 2-cyanopropionamide, and elemental sulfur.
Diagram 1: Proposed Synthesis of 1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one
Caption: Proposed synthetic workflow for the target compound.
Mechanistic Rationale
The proposed synthesis proceeds via an initial Knoevenagel condensation between one of the carbonyl groups of 1,3-indandione and the active methylene group of 2-cyanopropionamide, catalyzed by the base. This is followed by the addition of elemental sulfur to the enolate intermediate. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product, which in this case is the fused indeno[1,2-c]thiophene system. The reaction is typically carried out in a one-pot fashion, making it an efficient route to the target molecule.[5]
Physicochemical and Spectroscopic Properties (Predicted)
Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₂H₉NOS | Based on the chemical structure. |
| Molecular Weight | 215.27 g/mol | Calculated from the molecular formula. |
| Appearance | Yellow to orange solid | Fused aromatic systems with a thiophene moiety are often colored. |
| Melting Point | > 200 °C | Polycyclic aromatic compounds typically have high melting points. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF), sparingly soluble in alcohols, and insoluble in water. | The presence of polar amino and carbonyl groups suggests solubility in polar organic solvents, while the large aromatic core limits water solubility. |
| Lipophilicity (logP) | 2.5 - 3.5 | Estimated based on the contributions of the aromatic rings and polar functional groups. |
| pKa | 3.0 - 5.0 | The amino group is expected to be weakly basic due to electron delocalization into the aromatic system. |
Spectroscopic Profile
| Technique | Predicted Spectral Features |
| ¹H NMR | Aromatic Protons: 4H, multiplets in the range of δ 7.5-8.5 ppm. Methyl Protons: 3H, singlet around δ 2.5 ppm. Amine Protons: 2H, broad singlet around δ 5.0-7.0 ppm (exchangeable with D₂O). |
| ¹³C NMR | Carbonyl Carbon (C=O): δ 180-190 ppm. Aromatic Carbons: Multiple signals between δ 120-150 ppm. Methyl Carbon: δ 15-25 ppm. |
| IR Spectroscopy | N-H stretching: Two bands in the region of 3300-3500 cm⁻¹. C=O stretching: Strong absorption band around 1680-1700 cm⁻¹. C=C stretching (aromatic): Multiple bands in the region of 1450-1600 cm⁻¹. C-N stretching: Around 1250-1350 cm⁻¹. C-S stretching: Weaker bands in the fingerprint region. |
| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 215. Fragmentation: Potential loss of CO (m/z = 187) and subsequent fragmentation of the heterocyclic core. |
Potential Applications in Drug Discovery
The structural motifs present in 1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one suggest several promising avenues for drug discovery research. The broad spectrum of biological activities reported for thiophene derivatives provides a strong rationale for investigating this compound in various therapeutic areas.[8][9]
Antimicrobial Agents
Substituted 2-aminothiophenes are known to possess significant antibacterial and antifungal properties.[9] The rigid indenothiophene scaffold could serve as a novel pharmacophore for the development of new antimicrobial agents that may overcome existing resistance mechanisms.
Anti-inflammatory and Anticancer Agents
Many fused heterocyclic systems, including those containing thiophene, act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in inflammation and cancer.[4] The indeno[1,2-c]thiophene core could potentially be developed into a new class of kinase inhibitors.
Diagram 2: Potential Role as a Kinase Inhibitor
Caption: Hypothesized mechanism of action as a kinase inhibitor.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis and characterization of 1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one.
Protocol for Synthesis (Proposed)
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-indandione (1.0 eq), 2-cyanopropionamide (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
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Addition of Base: Add morpholine (1.5 eq) to the suspension.
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Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature. The product is expected to precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Protocol for Characterization
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NMR Spectroscopy: Dissolve a sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
IR Spectroscopy: Obtain the infrared spectrum of the solid compound using a KBr pellet or an ATR accessory on an FTIR spectrometer.
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Mass Spectrometry: Analyze the compound using a high-resolution mass spectrometer (HRMS) with a suitable ionization technique (e.g., ESI or APCI) to confirm the molecular weight and elemental composition.
Conclusion
1-Amino-3-methyl-8H-indeno[1,2-c]thiophen-8-one represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive, albeit prospective, analysis of its chemical synthesis, predicted properties, and potential applications. The proposed Gewald synthesis offers a practical and efficient route to this molecule, and the predicted spectroscopic data provides a basis for its characterization. The structural analogy to other biologically active indenothiophenes and aminothiophenes strongly suggests its potential as a valuable building block in drug discovery programs targeting a range of diseases, including infectious diseases, inflammatory disorders, and cancer. Further experimental investigation into this intriguing molecule is highly warranted.
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